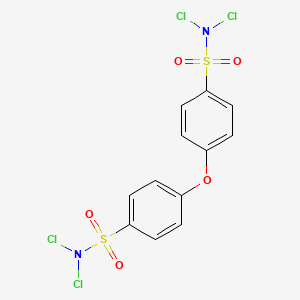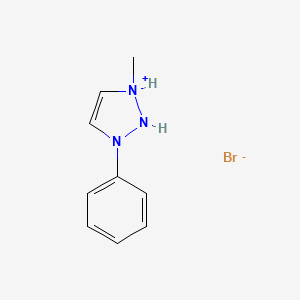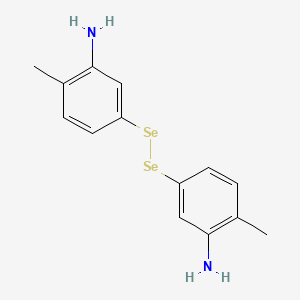
3,3'-(Diselane-1,2-diyl)bis(6-methylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Diselane-1,2-diyl)bis(6-methylaniline): is an organoselenium compound characterized by the presence of two selenium atoms connected by a diselane bond, with each selenium atom bonded to a 6-methylaniline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Diselane-1,2-diyl)bis(6-methylaniline) typically involves the reaction of 6-methylaniline with a selenium-containing reagent. One common method is the reaction of 6-methylaniline with diselenium dichloride (Se2Cl2) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium atoms.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,3’-(Diselane-1,2-diyl)bis(6-methylaniline) can undergo oxidation reactions, leading to the formation of selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,3’-(Diselane-1,2-diyl)bis(6-methylaniline) is used as a precursor for the synthesis of other organoselenium compounds. It is also studied for its catalytic properties in organic reactions.
Biology: The compound has potential applications in biological studies due to its antioxidant properties. It can be used to study the effects of selenium-containing compounds on cellular processes and oxidative stress.
Medicine: Research is ongoing to explore the potential therapeutic applications of 3,3’-(Diselane-1,2-diyl)bis(6-methylaniline) in treating diseases related to oxidative stress and inflammation.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics and materials science.
Wirkmechanismus
The mechanism of action of 3,3’-(Diselane-1,2-diyl)bis(6-methylaniline) involves its ability to interact with biological molecules through its selenium atoms. Selenium can form bonds with sulfur-containing amino acids in proteins, leading to the modulation of protein function. The compound’s antioxidant properties are attributed to its ability to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
- 4,4’-(Ethane-1,2-diyl)bis(3-methylaniline)
- 6,6’-(1E,1’E)-(Ethane-1,2-diylbis(azan-1-yl-1-ylidene))bis(phenylmethan-1-yl-1-ylidene)bis(3-(octyloxy)phenol)
- 3,3’-Bi(1,2,4-oxadiazole)-5,5’-diylbis(methylene)dinitrate
Uniqueness: 3,3’-(Diselane-1,2-diyl)bis(6-methylaniline) is unique due to the presence of the diselane bond, which imparts distinct chemical and biological properties. The selenium atoms in the compound contribute to its antioxidant activity and potential therapeutic applications, setting it apart from other similar compounds that may lack selenium or have different structural features.
Eigenschaften
CAS-Nummer |
53033-86-6 |
|---|---|
Molekularformel |
C14H16N2Se2 |
Molekulargewicht |
370.2 g/mol |
IUPAC-Name |
5-[(3-amino-4-methylphenyl)diselanyl]-2-methylaniline |
InChI |
InChI=1S/C14H16N2Se2/c1-9-3-5-11(7-13(9)15)17-18-12-6-4-10(2)14(16)8-12/h3-8H,15-16H2,1-2H3 |
InChI-Schlüssel |
DCTVLBUQJXPSJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)[Se][Se]C2=CC(=C(C=C2)C)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



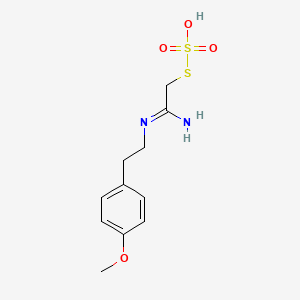
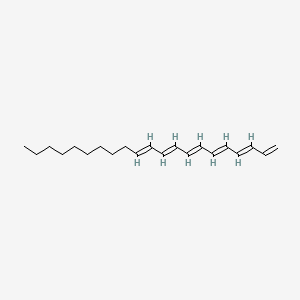


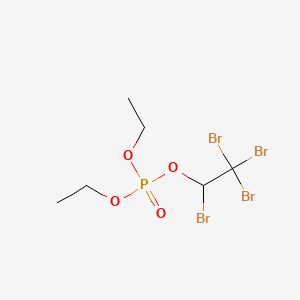
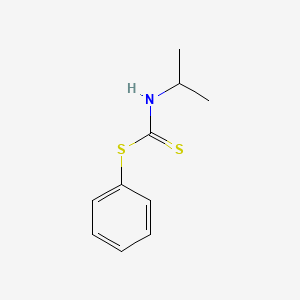
methanone](/img/structure/B14651417.png)
